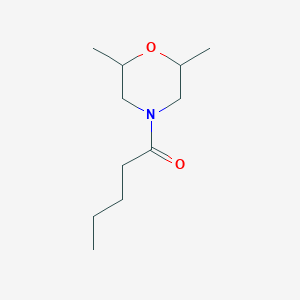
2,6-dimethyl-4-pentanoylmorpholine
Vue d'ensemble
Description
2,6-dimethyl-4-pentanoylmorpholine, also known as DMPM, is a chemical compound that has gained significant attention in the scientific community due to its potential application in various fields. DMPM is a morpholine derivative with a pentanoyl group attached to its nitrogen atom. It has a molecular formula of C12H21NO2 and a molecular weight of 211.3 g/mol.
Mécanisme D'action
The exact mechanism of action of 2,6-dimethyl-4-pentanoylmorpholine is still not fully understood. However, it is believed that this compound can act as a nucleophile due to the presence of a nitrogen atom with a lone pair of electrons. This makes this compound a potential candidate for use in various chemical reactions.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of this compound. However, studies have shown that this compound does not exhibit any significant toxicity or adverse effects on living organisms.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2,6-dimethyl-4-pentanoylmorpholine in lab experiments is its stability and ease of handling. This compound is a solid compound that can be stored for long periods without significant degradation. However, one limitation of using this compound is its relatively high cost compared to other chemical reagents.
Orientations Futures
There are several potential future directions for research on 2,6-dimethyl-4-pentanoylmorpholine. One area of interest is the development of new synthetic methods for this compound that are more efficient and cost-effective. Another area of interest is the exploration of new applications for this compound in various scientific fields, such as catalysis and drug discovery.
In conclusion, this compound is a promising chemical compound with potential applications in various scientific research fields. Further research is needed to fully understand its mechanism of action and explore new applications for this compound.
Applications De Recherche Scientifique
2,6-dimethyl-4-pentanoylmorpholine has shown potential application in various scientific research fields. One of its main applications is in the field of organic chemistry, where it can be used as a chiral auxiliary in asymmetric synthesis. This compound can also be used as a ligand in coordination chemistry, where it can form stable complexes with metal ions.
Propriétés
IUPAC Name |
1-(2,6-dimethylmorpholin-4-yl)pentan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2/c1-4-5-6-11(13)12-7-9(2)14-10(3)8-12/h9-10H,4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEZBVYKDIIJFKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N1CC(OC(C1)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10307759 | |
| Record name | 1-(2,6-dimethylmorpholin-4-yl)pentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10307759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
57150-51-3 | |
| Record name | NSC195002 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=195002 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(2,6-dimethylmorpholin-4-yl)pentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10307759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(5-ethyl-3-thienyl)carbonyl]-4-(2-pyridinyl)piperazine](/img/structure/B4429734.png)
![2,6-difluoro-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B4429742.png)
![N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-[2-(trifluoromethyl)phenyl]ethanamine](/img/structure/B4429747.png)
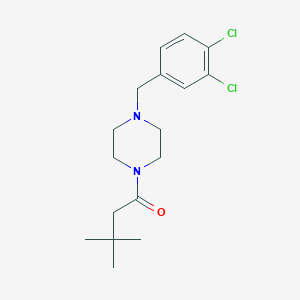
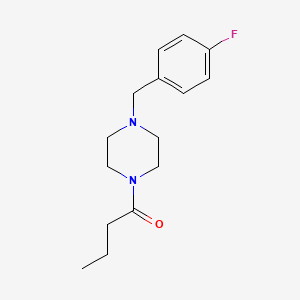

![1-[(4-methoxyphenyl)sulfonyl]-4-[(5-methyl-2-thienyl)carbonyl]piperazine](/img/structure/B4429795.png)
![(2R)-N-{2-[(4-chlorophenyl)thio]ethyl}tetrahydrofuran-2-carboxamide](/img/structure/B4429803.png)
![4-[2-(2-chloro-5-methylphenoxy)propanoyl]morpholine](/img/structure/B4429804.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B4429806.png)
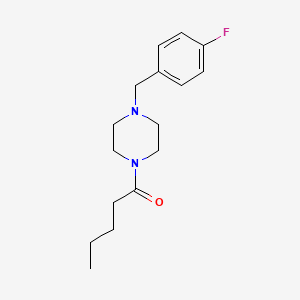

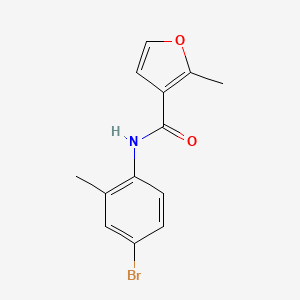
![N-{3-[(cyclopropylamino)carbonyl]-5,6-dihydro-4H-cyclopenta[b]thien-2-yl}isonicotinamide](/img/structure/B4429842.png)